molecular formula C8H18N2O2 B13633640 2-Amino-6-(dimethylamino)hexanoic acid

2-Amino-6-(dimethylamino)hexanoic acid

Cat. No.: B13633640
M. Wt: 174.24 g/mol
InChI Key: XXEWFEBMSGLYBY-UHFFFAOYSA-N
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Description

2-Amino-6-(dimethylamino)hexanoic acid, also known as N,N-dimethyl-L-lysine, is an amino acid derivative. It is structurally similar to lysine but features a dimethylamino group at the ε-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(dimethylamino)hexanoic acid typically involves the reductive methylation of lysine. This process can be achieved by reacting lysine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and neutral to slightly basic pH to ensure the selective formation of the dimethylamino group .

Industrial Production Methods

These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-6-(dimethylamino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized polymers and materials

Mechanism of Action

The mechanism of action of 2-Amino-6-(dimethylamino)hexanoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(dimethylamino)hexanoic acid is unique due to its dimethylamino group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable for various applications .

Properties

IUPAC Name

2-amino-6-(dimethylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEWFEBMSGLYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ne,Ne dimethyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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